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Compound of Interest

Compound Name: 6,7-Dimethylpteridin-2-amine

CAS No.: 19153-00-5

Cat. No.: B098600

Get Quote

Executive Summary
6,7-Dimethylpteridin-2-amine (CAS: 19153-00-5) is a specialized, unconjugated bicyclic

heterocycle belonging to the pteridine family. Unlike canonical natural pterins (e.g., folic acid,

biopterin) which possess a 4-oxo/hydroxy group, this compound is a deoxy-analog

characterized by a purely basic, rigid aromatic system. This structural deviation eliminates the

lactam-lactim tautomerism typical of endogenous pterins, significantly reducing the molecule's

topological polar surface area (TPSA) and desolvation penalty. Consequently, 6,7-
dimethylpteridin-2-amine serves as an elite, membrane-permeable purine bioisostere, widely

utilized by drug development professionals in the design of ATP-competitive kinase inhibitors

and as a robust photophysical probe in enzymatic assays.

Chemical Identity & Physicochemical Profiling
The pteridine core is a fused pyrimidine-pyrazine system. The electron-deficient nature of the

ring makes it highly resistant to electrophilic aromatic substitution but exceptionally susceptible

to nucleophilic attack. However, the methyl groups at the C6 and C7 positions provide critical
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steric shielding and donate electron density via hyperconjugation, stabilizing the pyrazine

hemisphere.

Quantitative Physicochemical Data
All quantitative data is summarized below for rapid comparative analysis during lead

optimization workflows.

Property Value Source / Methodology

Chemical Formula C₈H₉N₅ IUPAC Standard[1]

Molecular Weight 175.19 g/mol IUPAC Atomic Weights[2]

Exact Mass 175.0858 g/mol High-Resolution MS Target

CAS Registry Number 19153-00-5 Standardized ID[1]

LogP (Octanol/Water) 0.619 Crippen Calculated[2]

Aqueous Solubility (Log10WS) -2.92 mol/L Crippen Calculated[2]

McGowan Volume 130.260 ml/mol McGowan Method[2]

Hydrogen Bond Donors 1 (C2-NH₂ group) Pharmacophore Mapping

Hydrogen Bond Acceptors 4 (N1, N3, N5, N8) Pharmacophore Mapping

Mechanistic Synthesis: The Isay Condensation
The Gabriel-Isay condensation remains the gold standard for the regioselective construction of

the pteridine scaffold[3]. The synthesis of 6,7-dimethylpteridin-2-amine is achieved via the

bimolecular condensation of 2,4,5-triaminopyrimidine with 2,3-butanedione (diacetyl)[4].

Reaction Causality & Design Logic
The success of this reaction relies on exploiting the nucleophilicity differential within the

pyrimidine precursor. In 2,4,5-triaminopyrimidine, the C2 and C4 positions are flanked by the

highly electronegative N1 and N3 ring atoms, which withdraw electron density via inductive and

resonance effects. The C5 position, however, is not directly adjacent to these imine nitrogens.

Consequently, the 5-amino group is the most nucleophilic and initiates the primary attack on
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the electrophilic carbonyl carbon of 2,3-butanedione[3]. Subsequent intramolecular cyclization

occurs via the 4-amino group attacking the secondary carbonyl, followed by dual dehydration to

yield the fully aromatized pteridine system.

Step-by-Step Synthetic Protocol
This self-validating protocol is optimized to prevent oxidative degradation of the electron-rich

pyrimidine precursor while maximizing cyclization efficiency.

Preparation of the Pyrimidine Precursor:

Suspend 10.0 mmol of 2,4,5-triaminopyrimidine sulfate in 25 mL of deionized water.

Add 20.0 mmol of anhydrous sodium acetate to neutralize the sulfate salt and establish a

buffered pH of ~6.5.

Causality: The free base of the pyrimidine is required for nucleophilic attack, but a highly

basic environment promotes rapid oxidation of the electron-rich triaminopyrimidine. The

acetate buffer maintains the delicate balance between nucleophilicity and oxidative

stability.

Degassing and Heating:

Sparge the solution with N₂ gas for 15 minutes to displace dissolved oxygen.

Heat the mixture to 60°C under continuous N₂ flow.

Diketone Addition:

Dilute 11.0 mmol of 2,3-butanedione in 5 mL of absolute ethanol.

Add the diketone solution dropwise to the heated pyrimidine over 20 minutes.

Causality: Dropwise addition prevents the highly reactive diketone from undergoing

exothermic self-condensation (aldol-type reactions) and ensures pseudo-first-order

kinetics, driving the bimolecular Isay condensation forward.

Cyclization and Dehydration:
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Elevate the temperature to 80°C (reflux) and stir for 3 hours. The solution will transition to

a deep yellow/orange as the highly conjugated pteridine chromophore forms.

Isolation and Purification:

Cool the reaction mixture to 4°C overnight to induce crystallization.

Filter the resulting yellow precipitate under vacuum. Wash sequentially with cold water (to

remove sodium sulfate/acetate salts) and cold diethyl ether (to remove unreacted

diketone).

Dry under vacuum at 50°C to constant weight.
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Fig 1: Step-by-step Isay condensation workflow for 6,7-dimethylpteridin-2-amine synthesis.
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Biological & Pharmacological Relevance
Kinase Inhibition & Bioisosterism
Pteridine derivatives are heavily investigated as targeted anticancer agents, specifically

functioning as dual inhibitors for kinases such as CDK4/6, PI3K, and mTOR[4]. The 6,7-
dimethylpteridin-2-amine core acts as a superior purine bioisostere (mimicking the adenine

ring of ATP).

The molecular docking logic is driven by three distinct pharmacophore features:

The Hinge-Binding Motif: The C2-amino group acts as a potent hydrogen bond donor, while

the N1/N3 pyrimidine nitrogens act as hydrogen bond acceptors. This triad forms a

complementary, high-affinity interaction network with the backbone amides of the kinase

hinge region[4].

The Specificity Pocket: The 6,7-dimethyl groups project outward from the pyrazine ring,

occupying the hydrophobic cleft (specificity pocket) of the kinase active site, generating

critical Van der Waals interactions that dictate kinase selectivity.

Desolvation Efficiency: Because it lacks the highly polar 4-oxo group found in natural pterins,

6,7-dimethylpteridin-2-amine requires significantly less energy to shed its hydration shell

upon entering the lipophilic kinase active site, thereby increasing the overall thermodynamic

favorability of binding.
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Fig 2: Pharmacophore logic of 6,7-dimethylpteridin-2-amine binding to the kinase hinge
region.

Analytical Validation Protocol
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To verify the structural integrity and purity of the synthesized 6,7-dimethylpteridin-2-amine,

reverse-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Diode Array

Detection (DAD) is required. Similar derivatization and HPLC quantification strategies are

utilized in advanced enzymology to trap highly labile 2,4,5-triaminopyrimidine intermediates

during molybdenum cofactor (Moco) biosynthesis assays[5].

HPLC-UV/Vis Characterization Protocol:

Sample Preparation: Dissolve 1.0 mg of the synthesized product in 1.0 mL of LC-MS grade

DMSO to create a stock solution. Dilute 1:100 in Mobile Phase A prior to injection to prevent

column overloading.

Stationary Phase: C18 Reverse-Phase Column (e.g., ODS Hypersil, 250 x 4.6 mm, 5 µm)

maintained at 40°C.

Mobile Phase:

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

Solvent B: 0.1% TFA in Acetonitrile.

Causality: TFA acts as an ion-pairing agent. It protonates the basic pteridine nitrogens,

preventing secondary interactions with residual silanols on the silica stationary phase. This

eliminates peak tailing and ensures sharp, symmetric elution profiles.

Gradient Elution: 5% B to 95% B over a 20-minute linear gradient at a flow rate of 1.0

mL/min.

Detection: Monitor UV absorbance at 254 nm (general aromatic backbone) and 340 nm

(specific to the highly conjugated pteridine chromophore).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

